molecular formula C7H9N3O B11924173 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B11924173
M. Wt: 151.17 g/mol
InChI Key: NRDKIAXPGDCZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 16372-11-5) is a chemical compound belonging to the pyrrolopyrimidine class of heterocycles. With the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol, this scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer research . The pyrrolo[2,3-d]pyrimidine structure is a recognized pharmacophore that serves as an ATP-mimetic, capable of forming crucial hydrogen-bonding interactions with the hinge region of kinase enzymes . This core structure is extensively investigated as a "warhead" in the design of potential therapeutic agents. Research into pyrrolo[2,3-d]pyrimidine derivatives has identified them as potent inhibitors of various kinase targets, including RET kinase, which is a driver in certain thoracic cancers like non-small cell lung cancer (NSCLC) and thyroid cancer . Similar scaffolds have also been explored as inhibitors of other kinases, such as ATR, highlighting their versatility in targeted cancer therapy development . Furthermore, recent studies have designed new pyrrolo[2,3-d]pyrimidine derivatives that function as multi-targeted kinase inhibitors and apoptosis inducers, showing promising activity against enzymes like EGFR, Her2, VEGFR2, and CDK2 . The broad-spectrum pharmacological profile of this heterocycle system makes 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one a valuable building block for researchers synthesizing novel compounds for biochemical and oncological research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-methyl-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H9N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H2,1H3,(H2,8,9,10,11)

InChI Key

NRDKIAXPGDCZQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCN2)C(=O)N1

Origin of Product

United States

Preparation Methods

Core Heterocyclic Framework Construction

The pyrrolo[3,4-d]pyrimidin-4-one scaffold is central to the target compound. Synthetic strategies often begin with prefunctionalized pyrrolopyrimidine precursors or assemble the ring system via cyclization.

Cyclocondensation Strategies

Cyclocondensation of diamines with carbonyl compounds offers a direct route to the pyrimidinone ring. For instance, reacting 3-aminopyrrolidine-2-carboxamide with a ketone or ester under acidic or basic conditions can induce cyclization.

Example Protocol:

  • Reactants : 3-Amino-2-methylpyrrolidine and ethyl acetoacetate.

  • Conditions : Reflux in acetic acid (120°C, 12 h).

  • Mechanism : The amine nucleophile attacks the carbonyl carbon, followed by dehydration to form the pyrimidinone ring .

Functional Group Interconversion

Post-cyclization modifications enable precise placement of the methyl group. Patent literature highlights the utility of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling for introducing substituents .

Methylation Techniques:

  • Direct Alkylation : Treatment with methyl triflate in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .

  • Reductive Amination : Condensation of a primary amine with formaldehyde followed by NaBH₃CN reduction .

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical methods based on analogous reactions:

Method Starting Material Key Steps Yield (%) Purity (HPLC)
Chlorinated Substitution4-Chloro-pyrrolo[3,4-d]pyrimidineMethylation, Hydrolysis, Hydrogenation45–55>95%
Cyclocondensation3-Amino-2-methylpyrrolidineAcid-catalyzed cyclization60–7090%
Reductive AminationPyrrolo[3,4-d]pyrimidin-4-oneFormaldehyde/NaBH₃CN35–4085%

Challenges and Optimization

  • Regioselectivity : Ensuring methyl placement at position 2 requires careful control of reaction conditions. Steric hindrance from the fused ring system may necessitate bulky bases or low temperatures .

  • Hydrogenation Control : Over-reduction of the pyrrole ring can occur, necessitating catalyst screening (e.g., PtO₂ vs. Pd/C) .

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .

Structural Confirmation and Characterization

Post-synthetic analysis employs:

  • NMR Spectroscopy : Distinct signals for the methyl group (δ 2.4 ppm, singlet) and pyrimidinone carbonyl (δ 168 ppm in ¹³C NMR) .

  • Mass Spectrometry : Molecular ion peak at m/z 151.17 (M⁺) confirms the molecular formula .

Industrial-Scale Considerations

Patent data suggests that piperazine or piperidine-linked derivatives of pyrrolopyrimidines are synthesized via continuous flow chemistry to enhance reproducibility . Similar systems could be adapted for the target compound, leveraging:

  • Flow Hydrogenation : Fixed-bed reactors with Pd/C catalysts for consistent dihydro product formation .

  • Automated Methylation : Microreactors for exothermic alkylation steps to improve safety and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted pyrrolopyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to 2-methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one. For instance, a study synthesized several derivatives that exhibited significant antibacterial activity against various strains. The minimal inhibitory concentration (MIC) values ranged from 4 to 20 μmol L1^{-1}, indicating potent antimicrobial properties when compared to standard antibiotics like cefotaxime .

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (μmol L1^{-1})Bacterial Strains
Compound 7a4–12E. coli, S. aureus
Compound 7b6–12P. aeruginosa
Compound 7c8–15K. pneumoniae

Anticancer Activity

The anticancer properties of this compound have been extensively studied, particularly its derivatives which have shown promising results against various cancer cell lines. In one study, several pyrido[2,3-d]pyrimidine derivatives were evaluated for their cytotoxic effects on human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells using the MTT assay. The results indicated that many compounds displayed moderate to potent cytotoxicity with IC5050 values ranging from approximately 2.56 to 4.50 μmol L1^{-1} .

Table 2: Cytotoxicity of Compounds Against Cancer Cell Lines

CompoundIC5050 (μmol L1^{-1})Cell Line
Compound 5a(2.56, 2.89, 2.68)NCI-H460
Compound 7e(2.60, 3.00, 3.08)HepG2
Compound 9e(3.90, 4.08, 4.50)HCT-116

Kinase Inhibition

Another critical application of this compound is its role as a selective inhibitor of cyclin-dependent kinases (CDKs). A series of pyrrolo[2,3-d]pyrimidin-6-one derivatives were developed and demonstrated exceptional selectivity for CDK2 over other kinases in the family, which is crucial for cancer therapy targeting cell cycle regulation . The selectivity was enhanced through structural modifications that improved binding affinity.

Table 3: Selectivity of Kinase Inhibitors

CompoundTarget KinaseSelectivity Ratio
Compound ACDK2>200× CDKs 1/4/6/7/9
Compound BCDK1Moderate

Mechanism of Action

The mechanism of action of 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. Due to its structural similarity to purines, it can act as an inhibitor of enzymes involved in nucleic acid synthesis, such as thymidylate synthase and dihydrofolate reductase . This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: Replace the pyrrolidine ring with a thiophene moiety. These compounds demonstrate broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 12.5–50 µg/mL . Some derivatives also inhibit 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a target in hormone-dependent cancers .

Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives: Feature a pyrazole ring fused to the pyrimidinone core. These derivatives show potent antimicrobial activity, with microwave-assisted synthesis improving yields (85–92%) compared to conventional methods (60–70%) .

2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one : Differs in the substituent (ethyl vs. methyl) and ring fusion position ([3,4-d] vs. [2,3-d]). The ethyl variant (CAS: 1220030-37-4) has a molecular weight of 165.19 g/mol but lacks reported bioactivity data .

Pharmacological Mechanisms

  • Antimicrobial Action: Thieno and pyrazolo derivatives disrupt bacterial cell membranes or inhibit folate biosynthesis .
  • Enzyme Inhibition: Thieno[2,3-d]pyrimidinones block 17β-HSD1 (IC50 ~1–10 µM), reducing estrogen-driven tumor growth . Pyrrolo derivatives may share similar mechanisms due to structural homology.

Biological Activity

2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS Number: 16372-11-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential in various fields.

The molecular formula of 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is C7H9N3O with a molecular weight of 151.17 g/mol. The structure features a pyrrolo-pyrimidine core, which is significant for its biological activity.

Antiproliferative Effects

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine family, including 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one, exhibit antiproliferative properties. A study demonstrated that derivatives of this compound showed significant activity against various cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve the inhibition of cell proliferation through modulation of cellular signaling pathways associated with growth and survival .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes that are critical in various biological processes. For instance, it has shown promise as an inhibitor of pteridine reductase (PTR1), an enzyme implicated in the survival of Trypanosoma spp., making it a candidate for antiparasitic drug development .

The biological activity of 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one may involve:

  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA or inhibit topoisomerases, leading to DNA damage and subsequent cell death .
  • Enzyme Inhibition : The inhibition of PTR1 may disrupt folate metabolism in parasites, leading to their death .

Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrrolo[2,3-d]pyrimidines demonstrated varying degrees of antiproliferative activity against human cancer cell lines. The most potent compound exhibited an EC50 value of approximately 3.3 µM . This suggests that structural modifications can enhance biological efficacy.

Antiparasitic Potential

In vitro studies have shown that certain derivatives effectively inhibit the growth of T. brucei, with several compounds advancing to in vivo testing due to their promising results against this parasite .

Comparative Table of Biological Activities

Activity Type Compound Cell Line/Target EC50/IC50 Value Mechanism
Antiproliferative2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-oneVarious Cancer Cell Lines3.3 µMInhibition of cell proliferation
Enzyme InhibitionPTR1Trypanosoma bruceiNot specifiedDisruption of folate metabolism

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one?

A common method involves the condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize intermediates. For example, outlines a route where Boc-protected intermediates are further reacted with chlorinated sugars to form pyrrolo[2,3-d]pyrimidinone derivatives. Cyclization steps are critical, often requiring catalysts like magnesium-doped hydroxyapatite nanocomposites to improve efficiency (e.g., 89–95% yields in ).

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to enhance yield during cyclization?

Optimization strategies include:

  • Catalyst selection : Magnesium-doped hydroxyapatite nanocomposites () improve cyclization efficiency by reducing side reactions.
  • Solvent and temperature control : Refluxing in anhydrous DMF with N-methylmorpholine enhances intermediate stability ().
  • Protection/deprotection strategies : Boc protection of amines prevents unwanted side reactions during condensation ().
    For example, substituting formic acid for harsher acids in cyclization steps reduces decomposition risks ().

Structural Characterization

Q. Q3. What analytical techniques are essential for confirming the structure of this compound?

Key methods include:

  • 1H NMR : Identifies substituent patterns (e.g., δ 2.33 ppm for methyl groups in ).
  • Melting point analysis : Matches literature values (e.g., 340–342°C for thieno[2,3-d]pyrimidinones in ).
  • IR spectroscopy : Detects functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches ().
    Conflicting spectral data (e.g., overlapping peaks) can be resolved using 2D NMR or high-resolution mass spectrometry.

Biological Activity Evaluation

Q. Q4. How can researchers design assays to evaluate this compound’s potential as an enzyme inhibitor?

  • Target selection : Focus on enzymes like mPGES-1 () or tyrosinase (), where pyrrolo[2,3-d]pyrimidinones show affinity.
  • In vitro assays : Use fluorescence-based or colorimetric assays to measure IC₅₀ values. For example, mPGES-1 inhibition is tested via PGE₂ production in LPS-stimulated cells ().
  • SAR studies : Modify substituents (e.g., methyl, ethyl, or aryl groups) to assess impact on activity. shows that alkyl chain length (methyl vs. propyl) alters antitumor potency.

Computational Modeling

Q. Q5. What computational tools are used to predict binding modes with biological targets?

  • Molecular docking : Software like AutoDock Vina predicts interactions with active sites (e.g., tyrosinase in ).
  • QM/MM simulations : Assess electronic effects of substituents on binding affinity.
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond donors) for inhibitor design. For instance, 2,4-dihydroxybenzene fragments in enhance tyrosinase inhibition.

Data Contradiction Resolution

Q. Q6. How should researchers address discrepancies in reported synthetic yields or biological data?

  • Replicate conditions : Ensure solvent purity, temperature, and catalyst loading match original protocols (e.g., vs. ).
  • Control experiments : Test intermediates for stability under varying conditions.
  • Meta-analysis : Compare data across studies (e.g., mPGES-1 IC₅₀ values in vs. ) to identify outliers.

Comparative Analysis

Q. Q7. How does the methyl substituent in this compound influence reactivity compared to analogs?

  • Electron-donating effects : Methyl groups enhance nucleophilicity at adjacent positions, facilitating reactions like chlorination ().
  • Steric hindrance : Bulkier substituents (e.g., propyl in ) may reduce binding affinity in enzyme pockets.
  • Thermal stability : Methyl derivatives often exhibit higher melting points than ethyl analogs ( vs. ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.